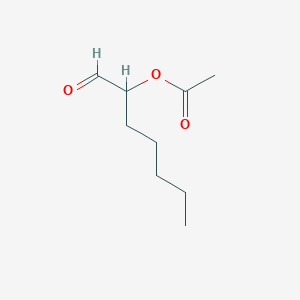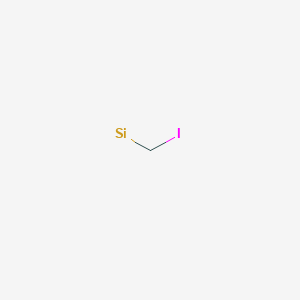
Sesquiterpene lactone TS-8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sesquiterpene lactone TS-8 is a specialized plant metabolite belonging to the sesquiterpene lactone family. These compounds are characterized by a 15-carbon backbone and a lactone ring. Sesquiterpene lactones are known for their diverse biological activities and are found in various plant families, particularly in the Asteraceae family .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sesquiterpene lactones typically involves the formation of the core skeleton and the lactone ring. One common method includes the Sharpless epoxidation of diols followed by oxidation with reagents such as 2,2,6,6-tetramethyl-1-piperidinyloxy and (diacetoxyiodo)benzene . Another approach involves the palladium-catalyzed carbonylation/lactonization sequence .
Industrial Production Methods: Industrial production of sesquiterpene lactones often relies on plant cell cultures and metabolic engineering. Techniques such as in vitro plant cell cultures, including micropropagation and plant cell suspension, are used to produce these compounds under controlled conditions . Genetic engineering strategies have also been employed to enhance the production of sesquiterpene lactones in microorganisms like Escherichia coli and Saccharomyces cerevisiae .
化学反应分析
Types of Reactions: Sesquiterpene lactone TS-8 undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of an α-methylene-γ-lactone moiety allows it to react with nucleophilic sulfhydryl groups in enzymes and proteins through Michael addition .
Common Reagents and Conditions: Common reagents used in the reactions of sesquiterpene lactones include oxidizing agents like 2,2,6,6-tetramethyl-1-piperidinyloxy and (diacetoxyiodo)benzene . Palladium catalysts are also employed in carbonylation and lactonization reactions .
Major Products: The major products formed from these reactions include various derivatives of the core sesquiterpene lactone structure, such as parthenolide and other bioactive compounds .
科学研究应用
Sesquiterpene lactone TS-8 has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and reactivity of sesquiterpene lactones . In biology and medicine, sesquiterpene lactones are investigated for their anticancer, anti-inflammatory, and antimicrobial properties . They are also used in the development of new pharmaceutical products and as sensitizing agents in combination therapies .
作用机制
The mechanism of action of sesquiterpene lactone TS-8 involves the alkylation of cellular proteins through Michael addition. The α-methylene-γ-lactone and α,β-unsaturated cyclopentenone moieties act as alkylating groups, targeting thiol groups in proteins . This interaction disrupts cellular processes and can lead to apoptosis in cancer cells .
相似化合物的比较
Sesquiterpene lactone TS-8 can be compared to other sesquiterpene lactones such as artemisinin, parthenolide, and thapsigargin. These compounds share similar structural features but differ in their specific biological activities and molecular targets . For example, artemisinin is well-known for its antimalarial properties, while parthenolide and thapsigargin are studied for their anticancer effects .
List of Similar Compounds:- Artemisinin
- Parthenolide
- Thapsigargin
- Costunolide
- Dehydrocostus lactone
- Tomentosin
- 8-epi-xanthatin
属性
CAS 编号 |
22850-59-5 |
|---|---|
分子式 |
C15H20O4 |
分子量 |
264.32 g/mol |
IUPAC 名称 |
6,7-dihydroxy-8a-methyl-3,5-dimethylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H20O4/c1-7-9-4-10-8(2)13(17)11(16)5-15(10,3)6-12(9)19-14(7)18/h9-13,16-17H,1-2,4-6H2,3H3 |
InChI 键 |
IHJJQRWGZDGKAE-UHFFFAOYSA-N |
规范 SMILES |
CC12CC(C(C(=C)C1CC3C(C2)OC(=O)C3=C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-[(2,4-Dichlorobenzyl)sulfanyl]cinnoline](/img/structure/B14712379.png)

![Acetamide, N-[3-(dimethylamino)propyl]-2-(hydroxyimino)-](/img/structure/B14712394.png)





![Dimethylbis[(prop-2-en-1-yl)oxy]silane](/img/structure/B14712430.png)

